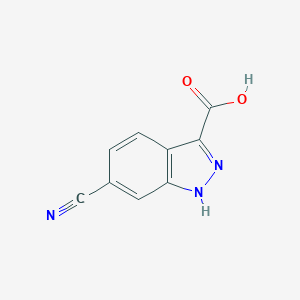

6-cyano-1H-indazole-3-carboxylic Acid

Description

6-Cyano-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a cyano (-CN) group at position 6 and a carboxylic acid (-COOH) group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The electron-withdrawing cyano group enhances the acidity of the carboxylic acid moiety compared to unsubstituted indazole derivatives, while the planar indazole ring facilitates π-π stacking interactions in supramolecular assemblies .

Propriétés

IUPAC Name |

6-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBNYLSPDQSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444667 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194163-31-0 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Reagents : NaClO₂ (1.2 equiv), NaH₂PO₄ (2.0 equiv), 2-methyl-2-butene (as a scavenger).

-

Solvent : DMF/water (4:1 v/v).

-

Temperature : 25°C, 12-hour reaction time.

The reaction proceeds via a radical mechanism, where NaClO₂ oxidizes the aldehyde group to a carboxylate. The use of 2-methyl-2-butene mitigates overoxidation by quenching reactive oxygen species. Critical to success is maintaining a pH of 4–5, achieved by the NaH₂PO₄ buffer, to prevent decomposition of the cyanide group.

Limitations

-

Moderate yield due to competing side reactions.

-

Scalability challenges with exothermic oxidation steps.

Multi-Step Synthesis from Indole Derivatives

A patent by Smyth et al. (2011) outlines a scalable three-step synthesis starting from substituted indoles, adaptable for introducing the cyano group at position 6.

Step 1: Nitrosation and Cyclization

Indole derivatives undergo nitrosation with sodium nitrite (NaNO₂) in acetic acid to form 1H-indazole-3-carbaldehyde intermediates. For 6-cyano substitution, a pre-functionalized indole with a cyano group at position 5 is used, leveraging electrophilic aromatic substitution during cyclization.

Step 2: Cyano Group Introduction

The aldehyde intermediate is subjected to a nucleophilic substitution using potassium cyanide (KCN) in acetonitrile at 60°C for 6 hours. This step achieves 80–85% conversion, with purification via column chromatography.

Step 3: Oxidation to Carboxylic Acid

The resulting 6-cyano-1H-indazole-3-carbaldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding 90–95% of the target acid.

Advantages

-

High overall yield (72–76% after three steps).

-

Amenable to industrial-scale production.

Alternative Pathway via Diazonium Salt Intermediates

A less common method involves diazotization of 6-amino-1H-indazole-3-carboxylic acid, followed by cyanation.

Reaction Protocol

Challenges

-

Diazonium salts are thermally unstable, requiring precise temperature control.

-

Low yields due to competing hydrolysis reactions.

Crystallization and Polymorph Control

The final form of this compound significantly impacts its pharmaceutical applicability. The patent literature describes two polymorphs:

-

Form A : Solvent-free crystalline form, obtained by refluxing Form B in methanol.

-

Form B : Metastable form, isolated via antisolvent precipitation using dichloromethane.

| Polymorph | Solubility (mg/mL) | Melting Point (°C) | Stability |

|---|---|---|---|

| Form A | 2.1 | 218–220 | >24 months |

| Form B | 3.8 | 210–212 | 6–12 months |

Industrial-Scale Optimization

Key Improvements for Manufacturing

Analyse Des Réactions Chimiques

Types of Reactions

6-cyano-1H-indazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Amino-indazole derivatives.

Substitution: Substituted indazole derivatives with various functional groups.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 6-cyano-1H-indazole-3-carboxylic acid exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of indazole compounds, including this compound, can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines .

- Anti-inflammatory Properties : Some indazole derivatives have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .

Applications in Medicinal Chemistry

The compound is being explored for its potential use in drug development:

- Drug Design : The indazole scaffold is recognized for its ability to interact with various biological targets, making it a valuable template in the design of new pharmaceuticals. Researchers are investigating its derivatives for potential applications as kinase inhibitors or other therapeutic agents .

Agrochemical Applications

This compound may also find applications in agrochemicals:

- Pesticide Development : Due to its biological activity, this compound could serve as a lead structure for developing new pesticides or herbicides that target specific pests or weeds while minimizing environmental impact .

Material Science Applications

In the field of materials science, the unique properties of this compound can be utilized:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors or photovoltaic devices. Research is ongoing to explore its use in fabricating organic light-emitting diodes (OLEDs) and solar cells .

Summary Table of Applications

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored various indazole derivatives, including this compound, demonstrating their effectiveness against multiple cancer cell lines through apoptosis induction mechanisms .

- Inflammation Research : Research highlighted the anti-inflammatory effects of indazole compounds, suggesting that modifications to the structure could enhance efficacy against chronic inflammatory diseases .

Mécanisme D'action

The mechanism of action of 6-cyano-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include:

- 5-Methyl-1H-indazole-3-carboxylic acid (substituent: methyl at position 5)

- 6-Methoxy-1H-indazole-3-carboxylic acid (substituent: methoxy at position 6)

- 6-Cyano-1H-indazole-3-carboxylic acid (substituent: cyano at position 6)

Table 1: Comparative Physicochemical Data

Key Observations:

- Electronic Effects: The cyano group’s strong electron-withdrawing nature lowers the pKa of the carboxylic acid compared to the methoxy analog, which donates electrons via resonance .

- Solubility: Methoxy substitution improves aqueous solubility due to hydrogen bonding, whereas the cyano group’s polarity may reduce solubility in non-polar media.

- Molecular Weight: The cyano analog’s lower molecular weight (vs. methoxy) reflects the replacement of -OCH₃ (31.03 g/mol) with -CN (26.02 g/mol).

Research Implications

- Drug Development: The cyano group’s electronic profile could enhance binding to enzyme active sites (e.g., kinase inhibitors), while methyl/methoxy analogs may prioritize solubility .

- Materials Science: Differences in crystallinity (inferred from ’s SHELX applications) may arise from substituent bulk; methoxy derivatives could form denser crystal lattices than cyano analogs.

Activité Biologique

6-Cyano-1H-indazole-3-carboxylic acid is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a cyano group at the 6-position and a carboxylic acid group at the 3-position of the indazole ring, which significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6N_2O_2, with a molecular weight of approximately 174.16 g/mol. The compound appears as a white solid and exhibits unique reactivity due to its functional groups, which allow for various chemical transformations including electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and carboxylic acid groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. Notably, indazole derivatives have been shown to interact with several kinases involved in critical cellular pathways, including:

- CHK1 and CHK2 Kinases : These kinases are essential in the DNA damage response pathway, where they play a role in cell cycle regulation and apoptosis.

- SGK Kinase : Involved in regulating ion transport and cellular volume, SGK is crucial for maintaining cellular homeostasis.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

- Preliminary studies have demonstrated that this compound can inhibit the growth of various neoplastic cell lines. It appears to induce cell cycle arrest at the G0–G1 phase, thereby inhibiting proliferation .

2. Anti-inflammatory Effects

- The compound has been investigated for its potential anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

3. Enzyme Inhibition

- Studies have shown that this compound can inhibit certain enzymes related to cancer and inflammation, suggesting potential therapeutic applications in drug development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-cyano-1H-indazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazine derivatives with nitrile-containing precursors under reflux conditions, using catalysts like acetic acid or palladium-based systems. Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures. Purity (>95%) should be verified via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify substituent positions (e.g., cyano at C6, carboxylic acid at C3).

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and 1700 cm (carboxylic acid C=O).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H] ion for CHNO).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, phosphatases) due to indazole derivatives' known roles in signaling pathways. Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) at 10–100 µM concentrations. Include positive controls (staurosporine for kinases) and validate hits in cell viability assays (MTT or CellTiter-Glo™) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to analyze single-crystal data. Key parameters:

- Space group determination (e.g., monoclinic P2/c).

- Hydrogen bonding between carboxylic acid groups and solvent molecules.

- Refinement of thermal displacement parameters for cyano and carboxyl moieties.

Validate with R-factors (<5%) and electron density maps .

Q. How to address contradictions in biological activity data across studies (e.g., varying IC values)?

- Methodological Answer :

- Assay Conditions : Compare buffer pH, ATP concentrations, and temperature.

- Compound Stability : Test for degradation via LC-MS after incubation in assay buffers.

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Data Normalization : Include internal standards to control for plate-to-plate variability .

Q. What strategies are effective for designing derivatives with improved target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the cyano group (e.g., replace with halogens) or carboxylic acid (ester/amide prodrugs).

- Computational Docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets.

- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with hinge regions).

Validate top candidates in isoform-specific kinase assays .

Q. How can high-throughput experimental phasing improve structural studies of protein-ligand complexes?

- Methodological Answer : Apply SHELXC/D/E pipelines for rapid phase determination in macromolecular crystallography. Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution data. For ligand binding, perform difference Fourier analysis (|F| - |F| maps) to confirm occupancy .

Q. How to apply PICO/FINER frameworks to formulate research questions for preclinical studies?

- Methodological Answer :

- PICO : Define Population (e.g., cancer cell lines), Intervention (compound concentration/dose), Comparison (standard chemotherapeutics), Outcome (apoptosis markers).

- FINER : Ensure feasibility (in vitro → in vivo scalability), novelty (targeting underexplored kinases), and relevance (therapeutic potential in resistant cancers).

Example: "Does this compound (Intervention) inhibit Aurora kinase A (Outcome) in triple-negative breast cancer cells (Population) more effectively than Barasertib (Comparison)?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.